![molecular formula C24H17ClFN3O B2959779 3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189876-08-1](/img/structure/B2959779.png)

3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

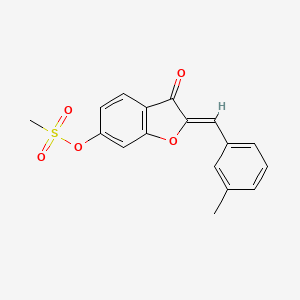

Molecular Structure Analysis

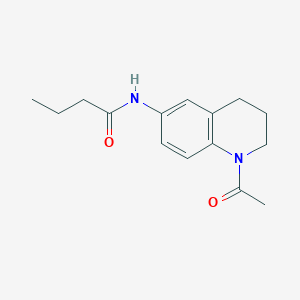

The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The benzyl and chlorobenzyl groups are both aromatic, meaning they contain a ring of carbon atoms with alternating single and double bonds . The pyrimidoindolone group contains a fused ring system with both six-membered and five-membered rings .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on the functional groups present. The benzyl and chlorobenzyl groups could potentially undergo electrophilic aromatic substitution reactions . The pyrimidoindolone group, being a type of amide, could potentially undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For instance, the presence of the fluorine atom could influence the compound’s reactivity and the polarity of the molecule . The aromatic rings could contribute to the compound’s stability and could also influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

Compounds synthesized through processes such as the thermal Fischer indolization and further modified by various chemical reactions have shown promise as antineoplastic agents. Nguyen et al. (1990) demonstrated that certain derivatives exhibit significant antitumor activity both in vitro and in vivo, suggesting their potential as a new class of antineoplastic agents (Nguyen et al., 1990).

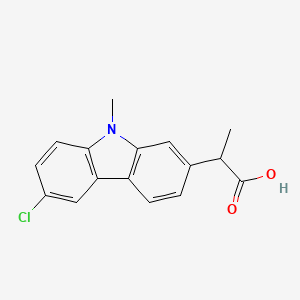

Anti-inflammatory and Analgesic Properties

Research into 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives revealed compounds with equal or greater potency than indomethacin, a known anti-inflammatory and analgesic agent. Muchowski et al. (1985) identified specific derivatives that showcased significant anti-inflammatory and analgesic effects in both acute and chronic animal models (Muchowski et al., 1985).

Novel Synthetic Approaches

Advancements in synthetic methodologies have enabled the efficient production of complex heterocyclic compounds. Yan et al. (2009) developed a one-pot, four-component reaction that efficiently generates polysubstituted pyrido[1,2-a]benzimidazole derivatives, demonstrating the versatility and potential of these compounds for further functionalization and study (Yan et al., 2009).

Potential Calcium-Channel Antagonist Activity

Linden et al. (2011) investigated the properties of 1,4-dihydropyridine derivatives, revealing insights into their potential as calcium modulatory properties. The study provides a foundation for further exploration of similar compounds in the context of cardiovascular diseases and other conditions where calcium-channel modulation is relevant (Linden et al., 2011).

Safety and Hazards

As with any chemical compound, handling “3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one” would require appropriate safety precautions. The compound could potentially be harmful if swallowed, inhaled, or if it comes into contact with the skin . It’s also possible that it could pose environmental hazards .

Propiedades

IUPAC Name |

3-benzyl-5-[(4-chlorophenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClFN3O/c25-18-8-6-17(7-9-18)14-29-21-11-10-19(26)12-20(21)22-23(29)24(30)28(15-27-22)13-16-4-2-1-3-5-16/h1-12,15H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZTUYHLEVLGCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2,6-difluoro-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2959696.png)

![N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2959699.png)

![N-{3-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2959701.png)

![2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2959703.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2959704.png)

![ethyl 2-[(4-cyclohexylpiperazine-1-carbothioyl)amino]benzoate](/img/structure/B2959711.png)

![1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2959713.png)